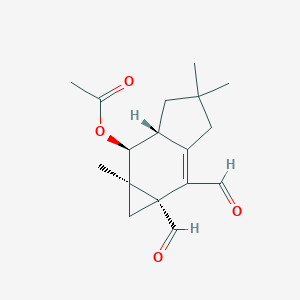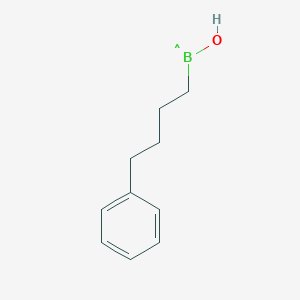
Phenyl-n-butylborinic acid
Vue d'ensemble
Description
Phenyl-n-butylborinic acid is an organoboron compound characterized by the presence of a phenyl group and a butyl group attached to a boron atom This compound is part of the borinic acid family, which are known for their unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl-n-butylborinic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with butyl lithium, followed by hydrolysis. The reaction typically proceeds as follows:
- The intermediate is then hydrolyzed to yield this compound.
Phenylboronic acid: reacts with to form a lithium phenylbutylboronate intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-n-butylborinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It can participate in substitution reactions, where the phenyl or butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borinic acids.
Applications De Recherche Scientifique
Phenyl-n-butylborinic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: It serves as a probe for studying enzyme mechanisms and as an inhibitor in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in enzyme inhibition and drug delivery systems.
Industry: It is utilized in the production of polymers, catalysts, and advanced materials.
Mécanisme D'action
Phenyl-n-butylborinic acid exerts its effects through its ability to form stable complexes with various biomolecules. It acts as a transition state analog inhibitor for lipolytic enzymes, binding to the active site and preventing substrate hydrolysis. This inhibition is due to the compound’s structural similarity to the transition state of the enzyme-substrate complex, leading to high-affinity binding and effective inhibition.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Butylboronic acid
- Diphenylborinic acid
- Dibutylborinic acid
Comparison: Phenyl-n-butylborinic acid is unique due to the presence of both phenyl and butyl groups, which confer distinct reactivity and binding properties. Compared to phenylboronic acid and butylboronic acid, this compound exhibits enhanced stability and specificity in its interactions with biomolecules. Its dual functional groups also make it more versatile in synthetic applications compared to diphenylborinic acid and dibutylborinic acid.
Propriétés
InChI |
InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFQISDEUDMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](CCCCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905727 | |
| Record name | Hydroxy(4-phenylbutyl)boranyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100757-73-1 | |
| Record name | Phenyl-n-butylborinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100757731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-phenylbutyl)boranyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


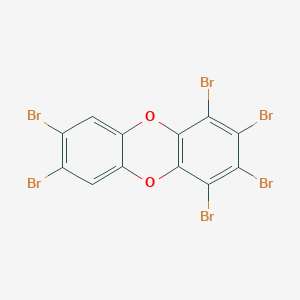
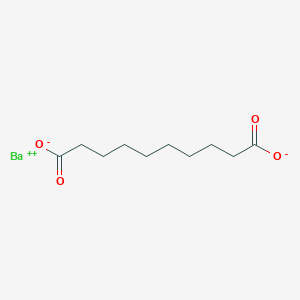
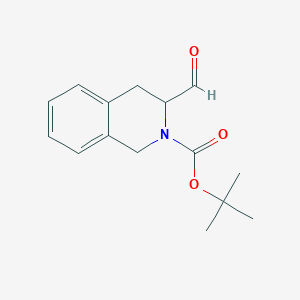
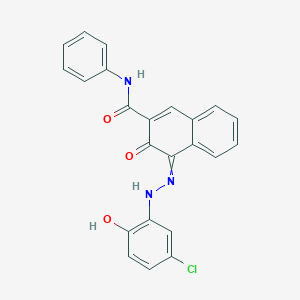
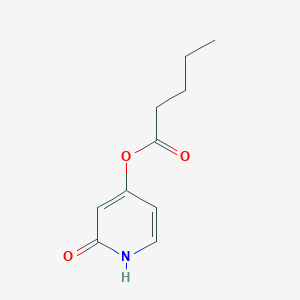
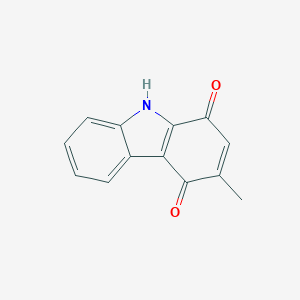

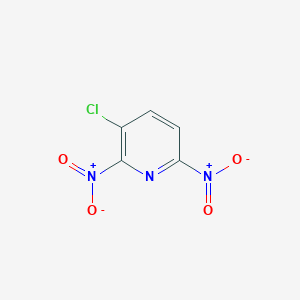

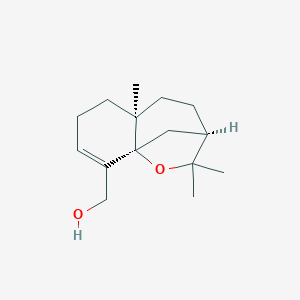
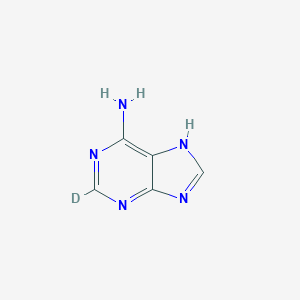
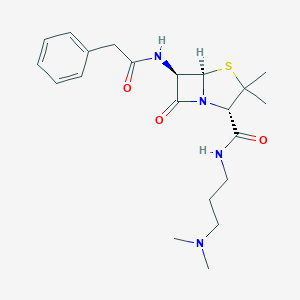
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
